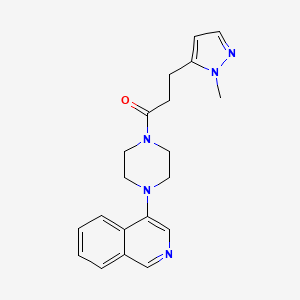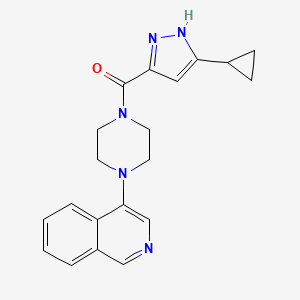
1-(4-Isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and apoptosis. Inhibition of GSK-3 activity has been shown to have a protective effect on neurons, reduce inflammation, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The GSK-3 inhibitor has been shown to have a variety of biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing neuronal apoptosis and promoting neurogenesis. Additionally, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one in lab experiments is its specificity for GSK-3. The compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using the compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Orientations Futures
There are several future directions for research involving 1-(4-Isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of the compound. Finally, the development of more potent and selective GSK-3 inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one involves the reaction of 4-(4-bromophenyl) piperazine with 1-(2-methylpyrazol-3-yl)propan-1-one in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield.
Applications De Recherche Scientifique
The GSK-3 inhibitor has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, neuroprotective, and anti-cancer properties. It has been shown to inhibit the activity of GSK-3, which is a key enzyme involved in the regulation of various cellular processes.
Propriétés
IUPAC Name |
1-(4-isoquinolin-4-ylpiperazin-1-yl)-3-(2-methylpyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-17(8-9-22-23)6-7-20(26)25-12-10-24(11-13-25)19-15-21-14-16-4-2-3-5-18(16)19/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNIVFYMPDPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCC(=O)N2CCN(CC2)C3=CN=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)

![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)
